molecular formula C23H19BrN2O4 B11535267 3-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate

3-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate

Cat. No.: B11535267
M. Wt: 467.3 g/mol
InChI Key: OVYSEARFBQHNNP-AFUMVMLFSA-N
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Description

3-[(E)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique molecular structure, which includes a bromobenzoate group and a phenyl ring substituted with a methylphenoxyacetamido group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2-bromobenzoic acid, which is then esterified to form the bromobenzoate ester. The next step involves the introduction of the phenyl ring with the (E)-{[2-(4-methylphenoxy)acetamido]imino}methyl group through a series of condensation and substitution reactions. The reaction conditions usually require the use of solvents like dichloromethane or ethanol and catalysts such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH levels is common to optimize the reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the bromobenzoate group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(E)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(E)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(E)-{[2-(4-methoxyphenoxy)acetamido]imino}methyl]phenyl 2-bromobenzoate
  • 3-[(E)-{[2-(4-chlorophenoxy)acetamido]imino}methyl]phenyl 2-bromobenzoate

Uniqueness

3-[(E)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group in the phenoxyacetamido moiety can influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in research.

Properties

Molecular Formula

C23H19BrN2O4

Molecular Weight

467.3 g/mol

IUPAC Name

[3-[(E)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C23H19BrN2O4/c1-16-9-11-18(12-10-16)29-15-22(27)26-25-14-17-5-4-6-19(13-17)30-23(28)20-7-2-3-8-21(20)24/h2-14H,15H2,1H3,(H,26,27)/b25-14+

InChI Key

OVYSEARFBQHNNP-AFUMVMLFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=CC=C3Br

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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